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3-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid

Enzyme Inhibition Binding Assay Antiparasitic Lead Optimization

SAR inconsistency from generic quinoline analogs? This 3-methyl-4-propylphenyl derivative provides distinct lipophilicity (XLogP3 ~5.1 vs 4.0 for phenyl analog) for probing membrane permeability and target binding. - Unique substitution pattern differentiates from unsubstituted 2-phenylquinoline-4-carboxylic acid - Documented enzyme-binding IC50 in ChEMBL for target deconvolution - Four rotatable bonds enable conformational flexibility for fragment-based screening

Molecular Formula C20H19NO2
Molecular Weight 305.4 g/mol
CAS No. 901555-88-2
Cat. No. B1648081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid
CAS901555-88-2
Molecular FormulaC20H19NO2
Molecular Weight305.4 g/mol
Structural Identifiers
SMILESCCCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2C)C(=O)O
InChIInChI=1S/C20H19NO2/c1-3-6-14-9-11-15(12-10-14)19-13(2)18(20(22)23)16-7-4-5-8-17(16)21-19/h4-5,7-12H,3,6H2,1-2H3,(H,22,23)
InChIKeyAVHMSIXCRIVXLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Overview for Antiparasitic Drug Discovery


3‑Methyl‑2‑(4‑propylphenyl)quinoline‑4‑carboxylic acid (CAS 901555‑88‑2) is a synthetic quinoline‑4‑carboxylic acid derivative that belongs to a privileged scaffold long associated with antimalarial and antileishmanial activity. Its core structure is the 2‑phenylquinoline‑4‑carboxylic acid motif, which has served as the basis for numerous antiparasitic lead‑optimization campaigns [1]. The target compound differs from the unsubstituted 2‑phenylquinoline‑4‑carboxylic acid by carrying a methyl group at the 3‑position and a 4‑propyl substituent on the 2‑phenyl ring. These modifications significantly alter lipophilicity (XLogP3 ≈ 5.1) and molecular recognition features, making it a distinct chemical entity for structure‑activity relationship (SAR) exploration rather than a generic quinoline building block [2].

Why SAR-Driven Procurement Matters


The 2‑phenylquinoline‑4‑carboxylic acid scaffold is highly sensitive to subtle substitution changes. In the seminal antiparasitic SAR study by Carnevale et al., twelve analogues with varying aryl substituents were synthesized and tested against Plasmodium falciparum, Leishmania infantum, and Trypanosoma cruzi, revealing that even minor modifications (e.g., a methoxy group position shift) could flip activity from inactive to moderately active [1]. The 3‑methyl and 4‑propylphenyl motifs in the target compound are not inert decorations; they modulate both lipophilicity (XLogP3 ≈ 5.1) and steric occupancy, which directly impact membrane permeability, target binding, and selectivity profiles. Consequently, a scientist cannot assume that purchasing a cheaper or more readily available 2‑phenylquinoline‑4‑carboxylic acid analog (e.g., the unsubstituted phenyl derivative, CAS 43071‑45‑0, XLogP3 ≈ 4.0) will yield comparable biological results [2]. The specific substitution pattern is a key determinant of activity, and any deviation risks invalidating SAR hypotheses or producing misleading screening data.

Verified Differentiation Evidence


Bioactivity Fingerprint vs. Inactive Analogs

The compound is the only 3‑methyl‑2‑(4‑propylphenyl)quinoline‑4‑carboxylic acid derivative with a curated bioactivity record in ChEMBL. It has been tested in a single enzyme‑binding assay and yielded a measurable IC50 value (exact target and numerical value are accessible via ChEMBL under CHEMBL245736) [1]. In contrast, the closest structural analogs—2‑(4‑propylphenyl)quinoline‑4‑carboxylic acid (CAS 350997‑40‑9) and 3‑methyl‑2‑phenylquinoline‑4‑carboxylic acid (CAS 43071‑45‑0)—have no reported bioactivity in ChEMBL, indicating that the target compound’s precise substitution pattern unlocks a detectable interaction that is absent in simpler analogues [2][3].

Enzyme Inhibition Binding Assay Antiparasitic Lead Optimization

Lipophilicity Profile and Membrane Permeability

The 4‑propyl substitution on the 2‑phenyl ring raises the computed XLogP3 to 5.1, substantially higher than the 3‑methyl‑2‑phenylquinoline‑4‑carboxylic acid baseline (XLogP3 ≈ 4.0) [1]. This 1.1‑log unit increase indicates roughly a 12‑fold higher theoretical partition coefficient, which can translate into improved membrane permeability or altered tissue distribution in cell‑based antiparasitic assays. The 2‑(4‑propylphenyl)quinoline‑4‑carboxylic acid comparator (missing the 3‑methyl group) has a predicted XLogP3 of ~4.7, placing the target compound as the most lipophilic member of its immediate analog series [2].

Physicochemical Property Lipophilicity Membrane Permeability

Conformational Flexibility for Binding Studies

The propyl chain introduces four rotatable bonds in the target compound, compared to only two rotatable bonds in 3‑methyl‑2‑phenylquinoline‑4‑carboxylic acid [1]. This increased conformational freedom can be advantageous for exploring induced‑fit binding modes or accessing cryptic pockets, but it also carries an entropic penalty that must be considered in target engagement studies. The 2‑(4‑propylphenyl)quinoline‑4‑carboxylic acid analog has three rotatable bonds, making the target compound the most flexible of the three [2].

Conformational Flexibility Molecular Recognition SAR

Evidence-Backed Application Scenarios


Antiparasitic Lead Optimization with Elevated Lipophilicity

Researchers pursuing novel antimalarial or antileishmanial leads based on the 2‑phenylquinoline‑4‑carboxylic acid scaffold can use this compound to probe the effect of increased lipophilicity (XLogP3 5.1 vs. 4.0 for the phenyl analog) on cellular potency and selectivity. The documented enzyme‑binding IC50 in ChEMBL provides a starting point for target deconvolution studies [1].

Conformational SAR and Induced-Fit Exploration

The four rotatable bonds offer a higher degree of conformational freedom than common quinoline‑4‑carboxylic acid building blocks. This makes the compound suitable for crystallography or NMR‑based fragment evolution programs where flexible side chains are needed to explore cryptic binding pockets [2].

Negative Control in SAR Profiling

Given that the compound has only a single reported enzyme‑binding IC50 and no confirmed cellular activity data, it may also serve as a negative control or baseline in SAR series where more elaborate 2‑arylquinoline‑4‑carboxylic acid analogs are being evaluated. Its well‑defined physicochemical profile (XLogP3, rotatable bonds) makes it a useful reference point for interpreting activity cliffs [3].

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